Scientific Field: Environmental Health and Toxicology
Summary of Application: DINCH is used as an alternative for some phthalate plasticizers.
Methods of Application: In rats, DINCH mostly eliminates in feces as cyclohexane-1,2-dicarboxylic acid (CHDA), mono isononyl ester (MINCH) or in urine as CHDA.
Results or Outcomes: Several urinary oxidative metabolites, specifically CHDA, mono oxoisononyl ester and MHNCH may be used as specific biomarkers of DINCH exposure in humans.
Diethyl cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 228.29 g/mol. It is classified under the category of dicarboxylic acid esters and is also known by several synonyms, including diethyl 1,2-cyclohexanedicarboxylate and diethyl hexahydrophthalate. The compound appears as a colorless to almost colorless liquid at room temperature, with a boiling point of 135 °C at reduced pressure (11 mmHg) .
The structure of diethyl cyclohexane-1,2-dicarboxylate features two ester functional groups derived from cyclohexane-1,2-dicarboxylic acid. Its chemical structure can be represented by the SMILES notation: CCOC(=O)C1CCCCC1C(=O)OCC, which indicates the presence of two ethyl groups attached to the dicarboxylate moiety .
DEC itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its use as a precursor for the synthesis of other molecules with specific functionalities. For example, DEC can be converted to various polymers with interesting properties through ring-opening polymerization reactions [].
These reactions are significant in synthetic organic chemistry for modifying the compound's properties or for its use in synthesizing other compounds.
The synthesis of diethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst. The general reaction can be outlined as follows:
This process can be conducted under reflux conditions to drive the reaction to completion.
Diethyl cyclohexane-1,2-dicarboxylate finds applications in various fields:
Several compounds share structural similarities with diethyl cyclohexane-1,2-dicarboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Diethyl cyclohexane-1,2-dicarboxylate | C12H20O4 | 228.29 g/mol | Two ethyl groups; used as plasticizer |
| Dimethyl cyclohexane-1,2-dicarboxylate | C10H16O4 | 200.23 g/mol | Two methyl groups; lower molecular weight |
| Cyclopentane-1,2-dicarboxylic acid diethyl ester | C10H14O4 | 198.22 g/mol | Similar structure but with cyclopentane |
| Diisobutyl phthalate | C16H18O4 | 278.31 g/mol | Used primarily as a plasticizer |
Diethyl cyclohexane-1,2-dicarboxylate stands out due to its specific structure that includes two ethyl ester groups attached to a cyclohexane ring, which influences its physical properties and reactivity compared to other similar compounds.
Irritant